molecular formula C16H25N7O3S B2521481 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1049434-59-4

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2521481
CAS No.: 1049434-59-4
M. Wt: 395.48
InChI Key: BJOZQSYDICSXLG-UHFFFAOYSA-N
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Description

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C16H25N7O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • The compound has been investigated for its potential in photodynamic therapy, particularly in cancer treatment. This is due to its promising properties as a photosensitizer, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Biological Evaluation in Medicinal Chemistry

  • Sulfonamide-derived new ligands, including this compound, and their transition metal complexes have been synthesized and characterized. Their antibacterial, antifungal, and cytotoxic activities have been investigated, revealing moderate to significant activity against bacterial strains and good antifungal activity (Chohan & Shad, 2011).

In Vitro Liver Microsomal Stability Screening

  • The compound has been used in studies focusing on the optimization of structure–metabolism relationships, particularly in the identification of selective endothelin receptor antagonists. These studies also included evaluating the compound's stability in rat and human liver microsomes, demonstrating its utility in drug metabolism and pharmacokinetics research (Humphreys et al., 2003).

Environmental Impact Assessment

  • Environmental research involving sulfonamide antibiotics, to which this compound is related, has been conducted. This includes studies on their degradation by microorganisms and their impact on antibiotic resistance propagation (Ricken et al., 2013).

Structure and Molecular Docking Studies

  • The compound has been part of structural analysis and molecular docking studies, particularly in the context of cyclooxygenase-2 enzyme inhibition. These studies are crucial in understanding the orientation and interaction of molecules within enzyme active sites, contributing to the development of potential therapeutic agents (Al-Hourani et al., 2015).

Enzyme Inhibition Studies

  • Research on pyrazoline benzensulfonamides, which include this compound, focuses on their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. Such studies are significant in the search for novel inhibitors for various biological activities (Ozmen Ozgun et al., 2019).

Polypharmacological Approach in CNS Disorders

  • The compound has been part of studies aiming to design selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases, particularly those affecting the central nervous system. This includes evaluating their antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Properties

IUPAC Name

4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O3S/c1-4-26-15-7-5-14(6-8-15)23-16(17-18-19-23)13-21-9-11-22(12-10-21)27(24,25)20(2)3/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOZQSYDICSXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.